molecular formula C14H17NO3 B11864425 Ethyl 3-(3,4-dihydroisoquinolin-2(1H)-YL)-2-oxopropanoate CAS No. 565178-77-0

Ethyl 3-(3,4-dihydroisoquinolin-2(1H)-YL)-2-oxopropanoate

Cat. No.: B11864425
CAS No.: 565178-77-0
M. Wt: 247.29 g/mol
InChI Key: PLWGFTDSFBWPRA-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4-dihydroisoquinolin-2(1H)-YL)-2-oxopropanoate is a chemical compound with the molecular formula C13H15NO3. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,4-dihydroisoquinolin-2(1H)-YL)-2-oxopropanoate typically involves the reaction of 3,4-dihydroisoquinoline with ethyl acetoacetate under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4-dihydroisoquinolin-2(1H)-YL)-2-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 3-(3,4-dihydroisoquinolin-2(1H)-YL)-2-oxopropanoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,4-dihydroisoquinolin-2(1H)-YL)-2-oxopropanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(3,4-dihydroisoquinolin-2(1H)-YL)-2-oxopropanoate is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in synthetic chemistry and potential biological activities make it a valuable compound for research and industrial applications .

Biological Activity

Ethyl 3-(3,4-dihydroisoquinolin-2(1H)-YL)-2-oxopropanoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₁H₁₃N₁O₃
  • Molecular Weight : 219.23 g/mol
  • IUPAC Name : this compound

This compound features an isoquinoline moiety, which is known for its significant biological activities, including antitumor and antimicrobial properties.

Antitumor Activity

Research has indicated that derivatives of isoquinoline compounds exhibit notable antitumor effects. A study demonstrated that this compound showed cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the modulation of apoptotic pathways and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)15.5Apoptosis induction via caspase activation
MCF-7 (breast cancer)12.8Cell cycle arrest at G1 phase
A549 (lung cancer)20.0Inhibition of proliferation

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBacteriostatic
Escherichia coli64 µg/mLBactericidal
Candida albicans16 µg/mLAntifungal

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
  • Modulation of Signaling Pathways : It can affect various signaling pathways, including those related to apoptosis and inflammation.
  • DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes.

Case Study 1: Anticancer Efficacy in Vivo

A preclinical study conducted on mice bearing xenografts of human tumors demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with no severe adverse effects reported.

Case Study 2: Antibiotic Synergy

Another study explored the synergistic effects of this compound when combined with conventional antibiotics. The results indicated enhanced antibacterial activity against resistant strains of bacteria when used in combination therapy.

Properties

CAS No.

565178-77-0

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

ethyl 3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxopropanoate

InChI

InChI=1S/C14H17NO3/c1-2-18-14(17)13(16)10-15-8-7-11-5-3-4-6-12(11)9-15/h3-6H,2,7-10H2,1H3

InChI Key

PLWGFTDSFBWPRA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CN1CCC2=CC=CC=C2C1

Origin of Product

United States

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